molecular formula C14H13NaO3 B1676954 Naproxen sodium CAS No. 26159-34-2

Naproxen sodium

Cat. No.: B1676954
CAS No.: 26159-34-2
M. Wt: 252.24 g/mol
InChI Key: CDBRNDSHEYLDJV-FVGYRXGTSA-M
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Naproxen Sodium works by inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins . It exhibits a higher affinity for COX-2, which is predominantly involved in inflammation . By suppressing the activity of this enzyme, this compound reduces the formation of prostaglandins, thereby decreasing inflammation and pain .

Cellular Effects

This compound can cause sodium retention in the kidneys, which can result in increased blood pressure . It also has the potential to cause gastrointestinal toxicity, nephrotoxicity, and jaundice . These effects are believed to be associated with hepatitic injury caused by the drug .

Molecular Mechanism

This compound works by reversibly inhibiting both the COX-1 and COX-2 enzymes as a non-selective coxib . As an NSAID, this compound appears to exert its anti-inflammatory action by reducing the production of inflammatory mediators called prostaglandins .

Temporal Effects in Laboratory Settings

It is known that this compound is a minor substrate of CYP1A2 and CYP2C9 and is extensively metabolized in the liver to 6-O-desmethylnaproxen .

Dosage Effects in Animal Models

In horses, this compound has been used at a dosage of 5–10 mg/kg, once to twice daily . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

This compound is a minor substrate of CYP1A2 and CYP2C9. It is extensively metabolized in the liver to 6-O-desmethylnaproxen, and both the parent drug and the desmethyl metabolite undergo further metabolism to their respective acylglucuronide conjugated metabolites .

Transport and Distribution

After oral administration of this compound tablets, peak plasma levels are attained in 1 to 2 hours . This compound has a volume of distribution of 0.16 L/kg . At therapeutic levels, this compound is greater than 99% albumin-bound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naproxen Sodium can be synthesized through various methods. One common approach involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with methanol, followed by hydrolysis to yield Naproxen . The sodium salt form is then obtained by neutralizing Naproxen with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into tablets, capsules, or suspensions for oral administration .

Chemical Reactions Analysis

Types of Reactions: Naproxen Sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naproxen Sodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Widely used in clinical research for pain management and anti-inflammatory treatments.

    Industry: Employed in the formulation of various pharmaceutical products

Comparison with Similar Compounds

Uniqueness of Naproxen Sodium:

This compound stands out due to its balance of efficacy, safety, and convenience, making it a preferred choice for many patients and healthcare providers.

Properties

IUPAC Name

sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBRNDSHEYLDJV-FVGYRXGTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045576
Record name Naproxen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26159-34-2
Record name Naproxen sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (-)-2-(6-methoxy-2-naphthyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPROXEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
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sodium (±)-2-(6-methoxy-2-naphthyl)propionate
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sodium (±)-2-(6-methoxy-2-naphthyl)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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